molecular formula C6H7NO2S B1316730 2-(1,3-Dioxolan-2-yl)thiazole CAS No. 24295-04-3

2-(1,3-Dioxolan-2-yl)thiazole

Cat. No. B1316730
CAS RN: 24295-04-3
M. Wt: 157.19 g/mol
InChI Key: OIRJZETZODTGOD-UHFFFAOYSA-N
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Description

“2-(1,3-Dioxolan-2-yl)thiazole” is a chemical compound with the CAS Number: 24295-04-3 . It has a molecular weight of 158.2 and its molecular formula is C6H7NO2S .


Molecular Structure Analysis

The molecular structure of “2-(1,3-Dioxolan-2-yl)thiazole” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(1,3-Dioxolan-2-yl)thiazole” are not available, it’s known that thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

“2-(1,3-Dioxolan-2-yl)thiazole” is stored at room temperature . More specific physical and chemical properties are not available in the resources.

Scientific Research Applications

Antibacterial Activity

  • Scientific Field : Microbiology
  • Application Summary : Thiazole derivatives, including 2-(1,3-Dioxolan-2-yl)thiazole, show significant antibacterial activity against various bacteria and pathogens .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve in vitro testing of the compound against various bacterial strains .
  • Results : Thiazole derivatives have shown significant antibacterial activity in preliminary screenings against both Gram-positive and Gram-negative bacterial strains .

Preparation of Fluorescent Probes

  • Scientific Field : Biochemistry
  • Application Summary : 2-(1,3-Dioxolan-2-yl)thiazole is used as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
  • Methods of Application : The compound is used in the synthesis of the fluorescent probe, although the specific experimental procedures are not detailed in the source .
  • Results : The resulting fluorescent probe allows for the specific detection of cysteine over other similar compounds .

Solvent in Synthesis of Lanthanide Coordination Polymers

  • Scientific Field : Inorganic Chemistry
  • Application Summary : Thiazole has been used as a solvent in the synthesis of a series of lanthanide coordination polymers .
  • Methods of Application : The compound is used in solvothermal conditions for the synthesis of lanthanide coordination polymers .
  • Results : The specific results or outcomes are not detailed in the source .

Treatment of Periodontitis

  • Scientific Field : Pharmacology
  • Application Summary : Niridazole, a derivative of thiazole, is used for the treatment of periodontitis, an inflammatory disease .
  • Methods of Application : The compound is prescribed for the treatment of periodontitis .
  • Results : The specific results or outcomes are not detailed in the source .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Thiazole derivatives, including 2-(1,3-Dioxolan-2-yl)thiazole, have been studied for their antiviral activity against many DNA and RNA viruses .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve in vitro testing of the compound against various viral strains .
  • Results : Thiazole derivatives have shown significant antiviral activity in preliminary screenings .

Liquid Crystals

  • Scientific Field : Material Science
  • Application Summary : Azoxybenzenes, which can be synthesized from thiazole derivatives, are widely used as liquid crystals .
  • Methods of Application : The compound is used in the synthesis of azoxybenzenes, although the specific experimental procedures are not detailed in the source .
  • Results : The resulting azoxybenzenes are used as liquid crystals .

Future Directions

Thiazole derivatives have been studied for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, “2-(1,3-Dioxolan-2-yl)thiazole” might also have potential in these areas.

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-10-5(7-1)6-8-2-3-9-6/h1,4,6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRJZETZODTGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569978
Record name 2-(1,3-Dioxolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)thiazole

CAS RN

24295-04-3
Record name 2-(1,3-Dioxolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A benzene (10 mL) solution of 2-thiazole carboxaldehyde (5.00 g 44.19 mmol), ethylene glycol (7.40 mL, 132.58 mmol) and p-toluenesulfonic acid monohydrate (1.50 g, 7.89 mmol) was refluxed with azeotropic removal of H2O for 3 h and then cooled to ambient temperature. The reaction mixture was diluted with Et2O and the organics washed with sat'd NaHCO3, brine and then dried (MgSO4), filtered and concentrated to provide the title compound as a reddish oil. 1H NMR (CDCl3, 400 MHz) δ 7.79 (d, J=3.1 Hz, 1H), 7.35 (d, J=3.1 Hz, 1H), 6.13 (s, 1H), 4.16–4.01 (m, 4H).
Quantity
10 mL
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reactant
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5 g
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reactant
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7.4 mL
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reactant
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1.5 g
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reactant
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Synthesis routes and methods II

Procedure details

A solution of thiazole-2-carbaldehyde (100 g, 0.88 mol), ethane-1,2-diol (164 g, 2.65 mol), p-toluenesulfonic acid monohydrate (50 g, 0.26 mol) in toluene (1000 mL) was refluxed overnight with azetropic removal of water. The mixture was cooled to rt, diluted with ether (1000 mL), and washed with sat. NaHCO3 solution (200 mL), brine (200 mL), dried (Na2SO4), and concentrated to give a yellow oil. Flash column chromatography (petroleum ether: EtOAc, 100:1 to 50:1) afforded 2-(1,3-dioxolan-2-yl)thiazole (185 g, 66%). 1H NMR (CDCl3, 300 MHz) δ 7.75 (s, 1H), 7.31 (s, 1H), 6.09 (s, 1H), 4.04 (m, 4H).
Quantity
100 g
Type
reactant
Reaction Step One
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164 g
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reactant
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50 g
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reactant
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0 (± 1) mol
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reactant
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1000 mL
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1000 mL
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[Compound]
Name
petroleum ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
J Adamson, EC Campbell, EE Glover - Journal of the Chemical Society …, 1969 - pubs.rsc.org
The synthesis of the 2-oxides of thiazolo[3,2-a]pyrazinum salts (IV) and their deoxygenation to the title compounds (V) is described. An alternative route to the title compounds by …
Number of citations: 1 pubs.rsc.org

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